REACTION_SMILES
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[CH3:20][N:21]([c:22]1[cH:23][cH:24][c:25]([N:26]=[O:30])[cH:27][cH:28]1)[CH3:29].[CH3:38][CH2:39][OH:40].[CH:34]([Cl:35])([Cl:36])[Cl:37].[ClH:33].[Na+:32].[OH-:31].[OH2:41].[cH:14]1[cH:15][cH:16][n:17][cH:18][cH:19]1.[s:1]1[cH:2][c:3](-[c:6]2[c:7]([CH2:12][Br:13])[cH:8][cH:9][cH:10][cH:11]2)[cH:4][cH:5]1>>[s:1]1[cH:2][c:3](-[c:6]2[c:7]([CH:12]=[O:30])[cH:8][cH:9][cH:10][cH:11]2)[cH:4][cH:5]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccc(N=O)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
ClC(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrCc1ccccc1-c1ccsc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=Cc1ccccc1-c1ccsc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |